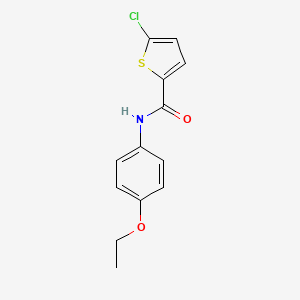

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide

Descripción

5-Chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a thiophene-derived carboxamide compound characterized by a chloro substituent at the 5-position of the thiophene ring and a 4-ethoxyphenyl group attached via an amide linkage. This scaffold is notable for its structural similarity to pharmacologically active molecules, particularly anticoagulants and antimicrobial agents. The ethoxy group on the phenyl ring may influence solubility and metabolic stability compared to other substituents like methoxy or halogens.

Propiedades

IUPAC Name |

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-10-5-3-9(4-6-10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOWTBZYBCQLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or sulfonated thiophene derivatives.

Aplicaciones Científicas De Investigación

The compound 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide does not appear in the provided search results. However, the search results do provide information on the applications of the related compound, 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE, including its use as a building block in synthesizing more complex molecules and its potential antithrombotic properties.

Scientific Research Applications

- Chemistry 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can be used a building block in the synthesis of more complex molecules.

- Medicine This compound is under investigation for its antithrombotic properties, specifically as a direct Factor Xa inhibitor. It is being explored for the prevention and treatment of thromboembolic diseases . These include myocardial infarction, angina pectoris (including unstable angina), reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral arterial occlusive diseases, pulmonary embolisms, and deep venous thromboses .

- Industry This compound can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to increase the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells and atrial tissues, leading to the activation of the transcription factor NF-kappa-B. This activation triggers a cascade of cellular responses that contribute to its biological effects .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

Anticoagulant Activity

- Rivaroxaban Analogs: The morpholino and oxazolidinone groups in 5-chloro-N-(4-(3-oxomorpholino)phenyl)thiophene-2-carboxamide (BAY 59-7939) are critical for Factor Xa inhibition (IC₅₀ = 0.7 nM) . Stereochemistry is vital: the (S)-enantiomer (rivaroxaban) is 100-fold more potent than the (R)-form .

- Target Compound : The 4-ethoxyphenyl group may lack the steric and electronic features required for Factor Xa binding, suggesting divergent biological roles.

Antimicrobial Activity

Solubility and Pharmacokinetics

- The quinolin-3-yl derivative () has a logP of 4.02, indicating high lipophilicity, whereas rivaroxaban analogs (logP ~1.8) are more water-soluble due to polar morpholino groups .

Actividad Biológica

5-Chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene-2-carboxamides. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide features a thiophene ring substituted with a carboxamide group at the 2-position and an ethoxyphenyl group. This structural configuration is significant for its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide exhibit potent biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.

- Enzyme Inhibition : Possible interactions with specific enzymes involved in disease processes.

Antimicrobial Activity

Studies have shown that 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against several pathogens, including E. coli, Klebsiella spp., and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | < 10 | Inhibition of cell wall synthesis |

| Klebsiella spp. | < 15 | Disruption of bacterial membrane integrity |

| Staphylococcus aureus | < 20 | Inhibition of protein synthesis |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide against multiple bacterial strains. The results indicated that the compound was bactericidal in vitro, demonstrating a strong potential for therapeutic applications in treating bacterial infections .

- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the denaturation of bovine serum albumin, suggesting its potential use as an anti-inflammatory agent comparable to standard drugs like diclofenac sodium .

The biological activity of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation, thereby exerting its antibacterial effects .

- Receptor Modulation : It likely interacts with cellular receptors, modulating signaling pathways involved in inflammation and infection response .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 5-chloro-N-(4-ethoxyphenyl)thiophene-2-carboxamide:

- Structure-Activity Relationship (SAR) : Variations in substituents on the thiophene ring can significantly impact the compound's biological efficacy, emphasizing the importance of chemical modifications for enhancing activity .

- Computational Studies : Molecular docking simulations have provided insights into the binding affinities and interaction patterns between this compound and target proteins, aiding in further optimization for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.